![molecular formula C9H12OS B2416545 4-(Ethylthio)benzyl alcohol CAS No. 81518-54-9](/img/structure/B2416545.png)
4-(Ethylthio)benzyl alcohol
Overview
Description
“4-(Ethylthio)benzyl alcohol” is a chemical compound with the molecular formula C9H12OS . It is similar to “4-(Methylthio)benzyl alcohol”, which is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of “4-(Ethylthio)benzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group), an alcohol group (-OH), and an ethylthio group (-SCH2CH3). The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Alcohols, including “4-(Ethylthio)benzyl alcohol”, can undergo a variety of chemical reactions. They can be converted into alkyl halides, tosylates, and esters . They can also be oxidized to form carbonyl compounds such as aldehydes, ketones, and carboxylic acids .Scientific Research Applications
Catalysis and Chemical Reactions
4-(Ethylthio)benzyl alcohol and its derivatives, such as benzyl alcohol, have been employed in various catalytic processes and chemical reactions. A study highlighted the use of benzyl alcohol as a substrate in benzylic oxidation reactions using non-heme iron catalysts, leading to effective oxidation and formation of corresponding benzylic alcohol and ketone (Klopstra et al., 2003). Another research focused on electrochemical studies of benzyl alcohol, revealing the diffusion-controlled ethoxylation process (Xavier et al., 2011).
Photocatalytic Applications
4-(Ethylthio)benzyl alcohol and its variants have been used in photocatalytic applications. A study reported the selective photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under O2 atmosphere, highlighting the role of a characteristic surface complex for selective photocatalytic oxidation (Higashimoto et al., 2009).
Material Science and Polymerization
Benzyl alcohol is utilized in material science and polymerization processes. A molecular adduct, MgCl(2).6PhCH2OH, was synthesized using benzyl alcohol as a support for an ethylene polymerization catalyst, demonstrating its potential in catalytic applications (Gnanakumar et al., 2011).
Analytical Chemistry
Benzyl alcohol has been explored for analytical applications. A kinetic method for estimating benzyl alcohol in mixtures was developed, utilizing the difference in reaction rates for different alcohols (Banerjee et al., 2001).
Environmental and Green Chemistry
Studies have emphasized the importance of benzyl alcohol in environmental and green chemistry. Research on the photocatalytic selective oxidation of benzyl alcohol in aqueous medium using graphitic carbon nitride highlighted the environmentally friendly approach and high efficiency of the process (Lima et al., 2017).
Biochemical Applications
In the biochemical field, the whole-cell biotransformation for the synthesis of benzyl alcohol directly from bio-based L-phenylalanine was explored, showcasing the potential of biocatalytic pathways in producing fine chemicals (Liu et al., 2020).
properties
IUPAC Name |
(4-ethylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBSCPRFIBRIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)benzyl alcohol |
Synthesis routes and methods
Procedure details
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